molecular formula C10H11NO2 B8614106 8-Ethyl-4H-benzo[1,4]oxazin-3-one

8-Ethyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B8614106
M. Wt: 177.20 g/mol
InChI Key: GIYIPNVUENKRET-UHFFFAOYSA-N
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Patent
US08680115B2

Procedure details

6-Ethyl-2-aminophenol (0.88 g, 6.4 mmol), 2-chloroacetyl chloride (0.80 g, 7.0 mmol) and K2CO3 (1.86 g, 13.5 mmol) were mixed according to GP1. Purified by column chromatography (SiO2; CH2Cl2/MeOH 99:1) to give the title compound (0.69 g, 61%). Rf=0.54 (heptanes/EtOAc 1:1); 1H NMR (CDCl3) δ 9.29 (s, 1H), 6.92-6.85 (m, 2H), 6.71 (dd, J=7.0 Hz, J=2.6 Hz), 4.62 (s, 2H), 2.65 (q, J=7.6 Hz, 2H), 1.20 (t, J=7.6 Hz, 3H); 13C NMR (CDCl3) δ 166.8, 141.6, 133.0, 126.1, 124.4, 122.5, 114.0, 67.3, 22.9, 14.4.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.86 g
Type
reactant
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:8]([OH:9])=[C:7]([NH2:10])[CH:6]=[CH:5][CH:4]=1)[CH3:2].Cl[CH2:12][C:13](Cl)=[O:14].C([O-])([O-])=O.[K+].[K+]>>[CH2:1]([C:3]1[C:8]2[O:9][CH2:12][C:13](=[O:14])[NH:10][C:7]=2[CH:6]=[CH:5][CH:4]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
C(C)C1=CC=CC(=C1O)N
Name
Quantity
0.8 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
1.86 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purified by column chromatography (SiO2; CH2Cl2/MeOH 99:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=CC=2NC(COC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.